N'-(1-Methylazepan-4-yl)benzohydrazine-d5 is a deuterated derivative of N'-(1-Methylazepan-4-yl)benzohydrazine, which is classified as a hydrazine derivative. This compound features a benzene ring linked to a hydrazine moiety and is often utilized in biochemical research, particularly in proteomics. The molecular formula for N'-(1-Methylazepan-4-yl)benzohydrazine-d5 is , with a molecular weight of 288.83 g/mol .
The synthesis of N'-(1-Methylazepan-4-yl)benzohydrazine-d5 typically involves the deuteration of its non-deuterated counterpart. The general synthetic route may include:
The specific reaction conditions for synthesizing N'-(1-Methylazepan-4-yl)benzohydrazine-d5 may vary, but they typically require careful control of temperature and pressure to ensure successful incorporation of deuterium into the molecular structure .
The compound features a complex structure characterized by:
The structural representation can be described using various chemical notation systems, including SMILES and InChI formats:
CC1=CC(NN=C(C2=CC=CC=C2)C(C(C)C)C(C)C)=N1
InChI=1S/C14H22ClN3O/c1-10(2)12(16)15-14(11(3)8-17)13(19)18/h8,10H,9H2,1-7H3
These notations provide insight into the compound's connectivity and stereochemistry.
N'-(1-Methylazepan-4-yl)benzohydrazine-d5 can participate in various chemical reactions typical of hydrazine derivatives:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and various electrophiles for substitution processes .
The mechanism of action for N'-(1-Methylazepan-4-yl)benzohydrazine-d5 in biological systems may involve:
Research into its specific mechanisms is ongoing, particularly in the context of proteomics and drug development .
N'-(1-Methylazepan-4-yl)benzohydrazine-d5 exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding these properties can be found in databases such as PubChem .
N'-(1-Methylazepan-4-yl)benzohydrazine-d5 has several scientific applications, particularly in:
Its applications continue to evolve as research progresses, highlighting its significance in modern chemical and biological studies .
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9